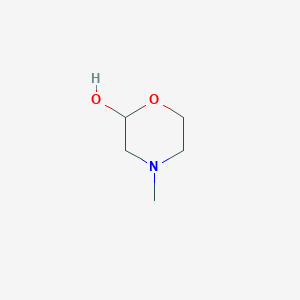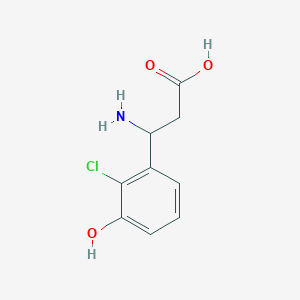![molecular formula C7H2ClF3N2S B12969908 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine CAS No. 99520-99-7](/img/structure/B12969908.png)
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine is a heterocyclic compound with the molecular formula C7H2ClF3N2S. It is a member of the thiazolo[5,4-B]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Substitution Reactions: Products include various substituted thiazolo[5,4-B]pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiazolidines.
Applications De Recherche Scientifique
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound exhibit significant anticancer activity, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. The compound’s ability to interact with these targets makes it a valuable tool in the study of cellular processes and the development of therapeutic agents .
Comparaison Avec Des Composés Similaires
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine can be compared with other similar compounds, such as:
2-Chloro-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the thiazole ring, which may result in different biological activities.
4-(Trifluoromethyl)pyridine: Another related compound that lacks both the chlorine atom and the thiazole ring, leading to distinct chemical properties and applications.
The unique combination of the thiazole and pyridine rings, along with the presence of the chlorine and trifluoromethyl groups, gives this compound its distinctive properties and makes it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
99520-99-7 |
|---|---|
Formule moléculaire |
C7H2ClF3N2S |
Poids moléculaire |
238.62 g/mol |
Nom IUPAC |
2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H2ClF3N2S/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H |
Clé InChI |
DPKUZYAKAXXUFN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1N=C(S2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)

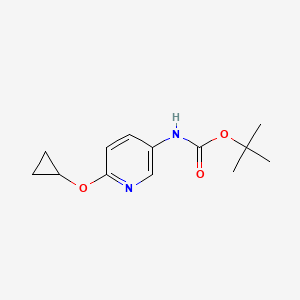
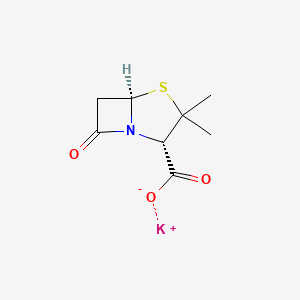
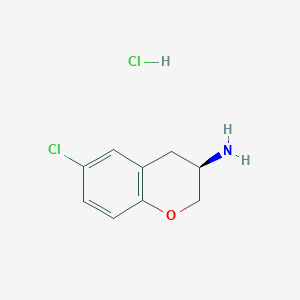
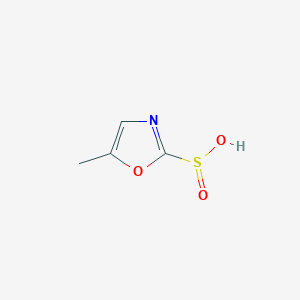
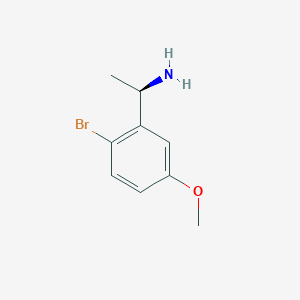
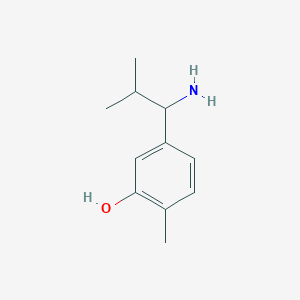

![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
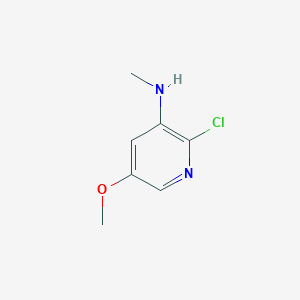
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
